Product packaging for 3-Methoxy-4-nitrosoazobenzene(Cat. No.:CAS No. 80830-32-6)

3-Methoxy-4-nitrosoazobenzene

Cat. No.: B14419050
CAS No.: 80830-32-6
M. Wt: 241.24 g/mol
InChI Key: WALFIZMABZBXTI-UHFFFAOYSA-N
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Description

Context within Azo Compound Chemistry and Nitroso Compound Chemistry

3-Methoxy-4-nitrosoazobenzene is a derivative of azobenzene (B91143), a compound where two phenyl rings are connected by a nitrogen-nitrogen double bond. Azo compounds are a cornerstone of the chemical industry, most notably as dyes, due to the extended conjugation of the azo group with aromatic systems, which allows for the absorption of visible light. The color of azo dyes can be tuned by the addition of various substituent groups to the aromatic rings.

Simultaneously, the presence of the nitroso group (-N=O) places this molecule within the class of nitroso compounds. Nitrosoarenes, or aromatic nitroso compounds, are known for their reactivity and serve as versatile building blocks in organic synthesis. They can act as both electrophiles and nucleophiles and are involved in various reactions such as cycloadditions and rearrangements. The nitroso group itself is a point of significant chemical interest due to its electronic properties and ability to participate in dimerization.

The dual functionality of this compound, therefore, presents a unique chemical entity. It is an azo dye that is further functionalized with a reactive nitroso group. This allows for the study of the interplay between these two distinct chromophoric and reactive centers within the same molecule.

Significance of Substituted Azobenzenes and Nitrosoarenes in Advanced Chemical Research

Substituted azobenzenes are a major focus of advanced chemical research due to their photochromic properties. The azobenzene core can exist in two isomeric forms, the more stable trans isomer and the less stable cis isomer. The reversible conversion between these two states can be triggered by light, making them molecular switches. This property is harnessed in the development of light-responsive materials, molecular machines, and photopharmacology. The nature and position of substituents on the azobenzene rings significantly influence the wavelengths of light required for isomerization and the thermal stability of the cis isomer. For instance, substitutions at the meta positions are often used to create complex molecular architectures like molecular cages and light-responsive elastomers.

Nitrosoarenes are also highly significant in modern chemical research. Their rich and diverse reactivity makes them valuable intermediates in the synthesis of complex organic molecules, including pharmaceuticals and materials. The radical chemistry of nitrosoarenes has been a particularly active area of investigation, providing pathways to construct sterically hindered amines and nitrogen-containing heterocyclic compounds. Furthermore, nitroso compounds are studied for their roles in biological systems and as building blocks for advanced materials.

The combination of a substituted azobenzene scaffold with a nitroso functional group in this compound suggests potential for creating novel photo-responsive systems with unique reactive handles for further chemical modification.

Overview of Academic Research Trajectories for the Chemical Compound

Academic research on this compound appears to be focused on specific areas, primarily related to its mutagenic properties and its role as a chemical intermediate.

One notable area of research has been the investigation of the mutagenicity of various azo dyes. In this context, this compound has been examined alongside related compounds like 3-methoxy-4-aminoazobenzene (B1195087) (3-MeO-AAB) to understand the relationship between their chemical structure and biological activity. Studies have explored the metabolic activation of these compounds and their potential to cause mutations. For instance, research has investigated the mutagenicity of 2- and this compound in Salmonella typhimurium strains.

Another research trajectory involves the use of related methoxy-nitro substituted aromatic compounds as precursors in organic synthesis. For example, compounds like 3-methoxy-4-nitrobenzoic acid and 3-methoxy-4-nitrobenzaldehyde (B1600471) are utilized as building blocks for more complex molecules, including pharmaceuticals and other functional materials. While direct synthetic applications of this compound are less documented in readily available literature, the chemistry of its constituent parts suggests its potential as an intermediate. For instance, the reduction of aromatic nitro compounds is a known method for synthesizing azo compounds.

Table of Chemical Properties

PropertyValue
Chemical Formula C13H11N3O2
IUPAC Name 1-methoxy-2-nitroso-4-(phenyldiazenyl)benzene

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11N3O2 B14419050 3-Methoxy-4-nitrosoazobenzene CAS No. 80830-32-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

80830-32-6

Molecular Formula

C13H11N3O2

Molecular Weight

241.24 g/mol

IUPAC Name

(3-methoxy-4-nitrosophenyl)-phenyldiazene

InChI

InChI=1S/C13H11N3O2/c1-18-13-9-11(7-8-12(13)16-17)15-14-10-5-3-2-4-6-10/h2-9H,1H3

InChI Key

WALFIZMABZBXTI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N=NC2=CC=CC=C2)N=O

Origin of Product

United States

Synthetic Methodologies for 3 Methoxy 4 Nitrosoazobenzene and Its Structural Analogues

Classical Approaches to Azo Compound Synthesis

The formation of the characteristic azo linkage (–N=N–) is a cornerstone of synthesizing azobenzene (B91143) derivatives. Several well-established methods are employed, each starting from different precursor molecules.

Diazotization and Azo Coupling Reactions with Precursor Molecules

One of the most fundamental and widely used methods for creating both symmetrical and unsymmetrical azo compounds is the diazotization and azo coupling reaction. This process typically involves two key steps:

Diazotization: A primary aromatic amine is treated with a source of nitrous acid, commonly generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0–5 °C). This converts the amino group into a highly reactive diazonium salt.

Azo Coupling: The resulting diazonium salt then acts as an electrophile and reacts with an electron-rich aromatic compound, known as the coupling component. Activated substrates such as phenols and anilines are common coupling partners. The coupling reaction is an electrophilic aromatic substitution.

The pH of the reaction medium is a critical factor in the coupling step. For instance, when coupling with phenols, the reaction is typically carried out under alkaline conditions (pH > 7.5) to deprotonate the hydroxyl group, forming a more strongly activating phenoxide. Conversely, coupling with anilines is generally performed in weakly acidic conditions (pH < 6). The coupling typically occurs at the para position to the activating group unless this position is already occupied, in which case ortho substitution occurs.

For the synthesis of a methoxy-substituted azobenzene, a methoxy-substituted aniline (B41778) or a methoxy-substituted phenol (B47542) could be used as one of the precursors. For example, 4-methoxy-4′-substituted azobenzenes have been synthesized via a two-step process starting with the azo coupling of a substituted aryl diazonium salt with phenol, followed by methylation of the resulting hydroxyl group.

Table 1: Examples of Diazotization and Azo Coupling Reactions
Diazonium Salt PrecursorCoupling ComponentProduct TypeReference(s)
Substituted AnilinePhenol4-Hydroxy-4'-substituted azobenzene
Primary Aromatic AmineN,N-disubstituted AnilineSubstituted Azobenzene
4-NitroanilineN-ethyl-N-β-hydroxyethyl-anilineNitro-substituted Azobenzene

Reduction of Nitroaromatic Derivatives to Azo Linkages

Another significant route to azo compounds, particularly for the synthesis of symmetrical azobenzenes, is the reduction of nitroaromatic compounds. A variety of reducing agents and catalytic systems can be employed, and the reaction conditions can be tuned to favor the formation of the azo compound over other reduction products like azoxy, hydrazo, or amino derivatives.

Commonly used methods include:

Metal-based Reductants: Reagents such as lead in the presence of a hydrogen donor like triethylammonium (B8662869) formate (B1220265) have been used to reduce aromatic nitro compounds to the corresponding symmetrically substituted azo compounds at room temperature. Other systems include zinc powder with ammonium (B1175870) chloride, often enhanced by ultrasound or microwave irradiation, and active-iron based systems. Metal hydrides are also effective for this transformation.

Catalytic Hydrogenation: While catalytic hydrogenation often leads to the complete reduction to anilines, specific catalysts and conditions can favor the formation of azo compounds. For instance, heterogeneous catalysts like gold nanoparticles (AuNPs) have been used for the photocatalytic reduction of nitroaromatics to azo compounds.

The selectivity of the reduction is highly dependent on the reaction conditions, including the pH and the specific reducing agent used. For example, reduction in a basic medium often favors the formation of azoxy and azo derivatives, whereas acidic conditions or strong catalytic hydrogenation tend to yield amines.

Table 2: Reducing Agents for Nitroaromatic to Azo Compound Conversion
Reducing SystemSubstrateProductKey FeaturesReference(s)
Lead and Triethylammonium FormateAromatic Nitro CompoundsSymmetrically Substituted Azo CompoundsRoom temperature, high yield
Zinc Powder and Ammonium ChlorideNitroarenesAzo and Azoxy CompoundsEnhanced by ultrasound/microwave
Fe/N Co-doped Mesoporous CarbonNitroaromaticsAzo CompoundsHeterogeneous catalyst
Gold Nanoparticles (AuNPs)NitroaromaticsAzo CompoundsPhotocatalytic, room temperature

Condensation Reactions Involving Nitroso Aromatic Compounds and Primary Aromatic Amines

The condensation of an aromatic nitroso compound with a primary aromatic amine, known as the Mills reaction, is a classical and effective method for synthesizing unsymmetrical azo compounds. This reaction is typically catalyzed by acetic acid. The mechanism involves the nucleophilic attack of the amine on the nitroso compound.

This method is particularly valuable for creating specifically substituted unsymmetrical azobenzenes, as the two different aromatic precursors can be chosen to contain the desired functional groups. The reaction's success relies on the availability and stability of the nitrosoaromatic starting material. A challenge with this method is that side reactions, such as the self-condensation of the nitroso compound or oxidation of the amine, can occur, potentially leading to byproducts like azoxy compounds.

Dedicated Synthetic Routes for Nitrosoazobenzene Compounds

Synthesizing a molecule with the specific substitution pattern of 3-Methoxy-4-nitrosoazobenzene requires more targeted strategies that go beyond the general formation of the azo linkage. These methods focus on the precise introduction of the nitroso and methoxy (B1213986) groups onto the azobenzene scaffold.

Strategies for Introducing the Nitroso Moiety on Azobenzene Scaffolds

Introducing a nitroso group onto a pre-formed azobenzene ring system is a key challenge. Direct nitrosation of an activated aromatic ring is one potential pathway. However, a more common and controlled approach involves the synthesis of a precursor that can be readily converted to the nitroso group.

A plausible synthetic strategy would involve creating an azobenzene with a precursor functional group at the desired position, which is then transformed into the nitroso group. For example, an amino group can be oxidized to a nitroso group using reagents like Oxone®. Therefore, one could synthesize 3-Methoxy-4-aminoazobenzene (B1195087) and then perform a selective oxidation to yield the target compound.

Another approach involves the reduction of a corresponding nitro-substituted azobenzene. The reduction of a nitro group can proceed through a nitroso intermediate. By carefully controlling the reducing agent and reaction conditions, it may be possible to stop the reduction at the nitroso stage. However, this can be challenging as the reduction often proceeds to the hydroxylamine (B1172632) or amine.

Targeted Functionalization for Methoxy-Substituted Aromatic Systems

The synthesis of methoxy-substituted azobenzenes can be achieved through several routes. One direct method involves using methoxy-substituted precursors in classical azo synthesis methods. For example, m-anisidine (B1676023) (3-methoxyaniline) could be used as a starting material in a diazotization reaction.

Alternatively, a hydroxyl group can be converted to a methoxy group. A common method is Williamson ether synthesis, where a phenol is deprotonated with a base and then reacted with a methylating agent like dimethyl sulfate (B86663) or methyl iodide. This approach allows for the introduction of the methoxy group at a late stage in the synthesis. For instance, 4-hydroxyazobenzene derivatives can be methylated to give 4-methoxyazobenzenes.

Recent advances have also focused on transition metal-catalyzed C-H activation and functionalization. For example, tetra-ortho-methoxyazobenzenes have been synthesized through a two-step process involving palladium-catalyzed C-H ortho-bromination of azobenzenes, followed by a copper-catalyzed methoxylation. This highlights the potential for modern catalytic methods to achieve specific substitution patterns on the azobenzene core.

Advanced Synthetic Strategies

The development of sophisticated synthetic methods has enabled the efficient and selective production of complex azo compounds. These strategies often employ metal catalysts to facilitate transformations and are increasingly designed with green chemistry principles to minimize environmental impact.

Transition metal catalysis has become an indispensable tool for the formation of the azo linkage (-N=N-). These methods offer significant advantages over classical routes, including milder reaction conditions and improved yields.

One of the prominent metal-catalyzed methods is the oxidative coupling of anilines. Various transition metals, particularly copper and palladium, have been shown to effectively catalyze this reaction. For instance, copper(II) acetate, sometimes in conjunction with a palladium salt, can facilitate the direct oxidative coupling of anilines to form symmetrical and unsymmetrical azo compounds. These reactions often utilize air or molecular oxygen as the terminal oxidant, making them attractive from an environmental and economic standpoint. The catalytic cycle typically involves the metal ion mediating the oxidation and coupling of the aniline substrates.

Another powerful strategy is the metal-mediated coupling of nitrene intermediates. This approach often utilizes organoazides as nitrene precursors, which upon interaction with a metal catalyst, generate a reactive metal-imido species. This intermediate can then couple with another nitrene precursor or a different substrate to form the azo bond, releasing dinitrogen as the only byproduct. This method is noted for its sustainability and efficiency.

Furthermore, direct C-H bond activation and functionalization of pre-formed azobenzenes, catalyzed by transition metals, has emerged as a powerful technique for introducing structural diversity. This allows for the regioselective introduction of functional groups at positions that might be difficult to access through traditional multi-step syntheses.

A variety of metal catalysts have been explored for these transformations, each with its own scope and limitations. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high selectivity and yield.

Table 1: Overview of Metal Catalysts in Azo Compound Synthesis

Catalyst SystemReaction TypePrecursorsKey Advantages
Copper(II) Acetate / Palladium(II) ChlorideOxidative CouplingAnilinesUse of air as oxidant, can be performed solvent-free.
Copper-CeO₂ NanoparticlesOxidative CouplingAnilinesHigh yields and selectivity with H₂O₂ as the oxidant.
Iron-Alkoxide ComplexesNitrene CouplingOrganoazidesSustainable, uses earth-abundant metal, N₂ as byproduct.
Rhodium(III) ComplexesC-H Activation/AnnulationN-Nitrosoanilines, Diazo compoundsAccess to complex heterocyclic structures derived from azo compounds.
Palladium(II) AcetateC-H HydroxylationAzobenzenesDirect functionalization of the azobenzene core.

This table provides a summary of various metal-catalyzed methods for the synthesis of azo compounds.

The principles of green chemistry are increasingly influencing the design of synthetic routes for azo and nitroso compounds, aiming to reduce waste, avoid hazardous reagents, and improve energy efficiency.

For the synthesis of the azo linkage, green approaches often focus on the use of environmentally benign oxidants and solvents. As mentioned, the use of air as the terminal oxidant in metal-catalyzed oxidative couplings is a prime example. Water is also being explored as a green solvent for some transformations, such as the dimerization of nitrosobenzenes to form azoxybenzenes, which can be subsequently reduced to azobenzenes.

Solvent-free reaction conditions represent another significant advancement. For instance, the synthesis of N-nitroso compounds from secondary amines can be achieved efficiently using tert-butyl nitrite (TBN) under solvent-free conditions. This method offers a broad substrate scope, avoids the use of metals and acids, and simplifies product isolation.

The in-situ generation of reactive intermediates is another green strategy that avoids the isolation and handling of potentially hazardous compounds like nitrosoarenes. For example, anilines can be oxidized in situ using reagents like Oxone® to generate the corresponding nitrosobenzene (B162901), which then immediately reacts with another aniline in a telescoped Baeyer-Mills reaction. This approach has been successfully implemented in continuous flow systems, which further enhances safety and scalability. Photochemical methods are also being investigated as a green alternative for inducing nitration and nitrosation of aromatic compounds under ambient conditions.

Table 2: Green Chemistry Strategies in Azo and Nitroso Synthesis

StrategyReaction TypeReagents/ConditionsKey Green Advantage
Use of Air as OxidantOxidative Coupling of AnilinesMetal catalysts (e.g., Cu, Pd)Avoids stoichiometric, often hazardous, chemical oxidants.
Solvent-Free SynthesisN-Nitrosationtert-Butyl Nitrite (TBN)Eliminates solvent waste and simplifies purification.
In-situ Generation of IntermediatesBaeyer-Mills ReactionAnilines, Oxone®Avoids isolation of potentially hazardous nitrosoarenes.
Use of Water as SolventReductive DimerizationNitrosobenzenes, DIPEAEnvironmentally benign solvent.
Photochemical SynthesisNitration/NitrosationUV radiation, Nitrite ionsAmbient conditions, avoids harsh reagents.

This table summarizes key green chemistry approaches for the synthesis of azo and nitroso compounds.

Derivatization Strategies for Complex Nitrosoazobenzene Structures

The synthesis of complex nitrosoazobenzene structures, including positional isomers and heterodimeric compounds, relies on strategic derivatization methods that allow for precise control over the substitution pattern of the azobenzene core.

The synthesis of positional isomers of nitrosoazobenzenes, where the nitroso group and other substituents are placed at specific positions on the aromatic rings, is crucial for tuning the molecule's properties. The Baeyer-Mills reaction is a cornerstone for the synthesis of unsymmetrically substituted azobenzenes and, by extension, their nitroso-derivatives. This reaction involves the condensation of an aromatic nitroso compound with an aniline, typically in an acidic or basic medium.

To synthesize a specific positional isomer of a nitrosoazobenzene, one would start with appropriately substituted aniline and nitrosobenzene precursors. For instance, to synthesize an analogue of this compound, one could react a substituted nitrosobenzene with 3-methoxyaniline or, conversely, react 3-methoxy-4-nitrosoaniline (if available) with a substituted benzene (B151609). The choice of reactants dictates the final substitution pattern.

The Baeyer-Mills reaction is particularly effective when an electron-rich aniline is reacted with an electron-poor nitrosobenzene. The reaction proceeds via a nucleophilic attack of the aniline on the nitroso group. The versatility of this reaction allows for the preparation of a wide array of positional isomers by simply varying the substituents on the starting materials. Continuous flow technology has also been applied to the Baeyer-Mills reaction, enabling efficient and scalable synthesis of unsymmetrical azobenzenes.

Heterodimeric azo compounds are unsymmetrical structures where the two aryl groups flanking the azo bridge are different. When one of these components contains a nitroso group, it adds another layer of functionality to the molecule. The synthesis of such compounds fundamentally relies on methods for preparing unsymmetrical azobenzenes.

The Baeyer-Mills reaction is again a primary method for constructing these heterodimers. By reacting a pre-formed nitrosoarene with a dissimilar aniline derivative, a heterodimeric azo compound is formed. If the starting nitrosoarene itself contains additional functional groups, or if the aniline partner does, a wide variety of complex heterodimeric structures can be accessed.

For example, to create a heterodimeric azo compound with a nitroso component, one could synthesize a nitroso-functionalized aryl building block and then couple it with a different aryl amine using the Baeyer-Mills condensation. Alternatively, a di-functional starting material could be used, allowing for sequential coupling reactions to build up the heterodimeric structure. For instance, a di-substituted nitrosobenzene could be reacted in a stepwise manner to introduce two different aryl groups.

Metal-catalyzed cross-coupling reactions also offer a powerful route to heterodimeric azo compounds. While not directly involving a nitroso component in the coupling step, these methods can be used to construct a complex azobenzene scaffold which can then be functionalized with a nitroso group in a subsequent step.

Reaction Mechanisms and Chemical Transformations

Electrophilic Aromatic Substitution Mechanisms in Azo Coupling

Azo coupling is a cornerstone of aromatic chemistry and the primary method for synthesizing azobenzenes. This reaction is a form of electrophilic aromatic substitution (EAS) where a diazonium salt acts as the electrophile, and an electron-rich aromatic compound, known as the coupling component, serves as the nucleophile. The synthesis of a substituted molecule like 3-Methoxy-4-nitrosoazobenzene or its precursors relies on this fundamental mechanism.

The reaction proceeds in distinct steps:

Formation of the Electrophile : The process begins with the diazotization of a primary aromatic amine with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) to form a highly reactive aryldiazonium salt (Ar-N₂⁺).

Electrophilic Attack : The aryldiazonium cation, a weak electrophile, attacks the activated aromatic ring of the coupling component. The reactivity of the coupling component is significantly enhanced by the presence of electron-donating groups (EDGs) such as hydroxyl (-OH) or amino (-NH₂) groups.

Formation of the Sigma Complex : The electrophilic attack disrupts the aromaticity of the coupling ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Re-aromatization : A base removes a proton from the sigma complex, restoring the aromaticity of the ring and resulting in the final azo-coupled product with the characteristic -N=N- linkage.

The regioselectivity of the coupling is directed by the activating group on the nucleophilic ring. The diazonium ion typically attacks the position para to the activating group. If the para position is already occupied, the coupling occurs at an ortho position, though often at a slower rate. The pH of the reaction medium is a critical factor; couplings with phenols are most effective under mildly alkaline conditions, which generate the more nucleophilic phenoxide ion, whereas couplings with anilines are optimal in a slightly acidic range (pH 5-7).

For a molecule such as this compound, the azo linkage could be formed by coupling an appropriate diazonium salt with a precursor to the substituted ring. For instance, benzenediazonium (B1195382) chloride could be reacted with m-anisidine (B1676023), followed by a subsequent oxidation of the amino group to the nitroso level. The presence of electron-withdrawing groups, such as a nitro group, on the diazonium salt enhances its electrophilicity and reactivity in the coupling reaction.

Nucleophilic Aromatic Substitution Pathways and Reactivity Predictions

While aromatic rings are typically electron-rich and undergo electrophilic substitution, they can be rendered susceptible to nucleophilic attack if they bear potent electron-withdrawing groups (EWGs). Nucleophilic aromatic substitution (SNAr) is a significant reaction pathway for such activated systems and proceeds via a distinct addition-elimination mechanism, differing from SN1 and SN2 reactions.

The mechanism involves two main steps:

Nucleophilic Addition : A nucleophile attacks the aromatic ring at the carbon atom bearing a suitable leaving group (e.g., a halide). This addition step is rate-determining and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Elimination of Leaving Group : The aromaticity is restored upon the expulsion of the leaving group from the Meisenheimer complex.

The viability of the SNAr pathway is critically dependent on the presence of strong EWGs positioned ortho and/or para to the leaving group. These groups are essential for stabilizing the negative charge of the Meisenheimer complex through resonance delocalization.

In the context of this compound, the aromatic ring carrying the substituents is highly activated towards nucleophilic attack. Both the 4-nitroso group and the 1-azophenyl group (-N=N-Ph) are powerful electron-withdrawing moieties. Should a leaving group be present on this ring (for example, in a halogenated precursor), these groups would significantly facilitate an SNAr reaction. The 4-nitroso group, in particular, would strongly stabilize the negative charge of an intermediate Meisenheimer complex, making positions ortho to it (positions 3 and 5) susceptible to nucleophilic displacement of a leaving group.

Redox Chemistry of Azo and Nitroso Functionalities

The azo and nitroso groups are redox-active, meaning they can be readily reduced and, in some cases, re-oxidized. This property defines much of their chemical behavior and is central to their synthesis and transformations.

The synthesis of azo and nitroso compounds can be achieved through the controlled reduction of aromatic nitro compounds (Ar-NO₂). This reduction is a stepwise process that proceeds through several key intermediates. The generally accepted pathway involves the sequential reduction of the nitro group to a nitrosoarene (Ar-NO), then to a phenylhydroxylamine (Ar-NHOH), and finally to an aniline (B41778) (Ar-NH₂).

The nitrosoarene is a crucial intermediate in this sequence. Depending on the reaction conditions and the reducing agent used (e.g., Zn, SnCl₂, catalytic hydrogenation), it is possible to isolate the nitroso or hydroxylamine (B1172632) intermediates. Furthermore, azo compounds can be formed via condensation reactions between these intermediates. For example, the reaction of a nitrosoarene with an aniline or a phenylhydroxylamine can yield an azobenzene (B91143). Similarly, the condensation of a nitrosoarene with a phenylhydroxylamine can produce an azoxybenzene (B3421426) (Ar-N(O)=N-Ar), which can be further reduced to the corresponding azobenzene.

An alternative and increasingly popular route to azobenzenes involves the oxidative coupling of aromatic amines. This method can be used to synthesize both symmetrical and unsymmetrical azo compounds under often mild, metal-free conditions. A variety of oxidizing agents have been employed for this transformation, including:

tert-butyl hypoiodite (B1233010) (t-BuOI)

Sodium hypochlorite (B82951) (bleach)

N-chlorosuccinimide (NCS) with a base like DBU

Air or oxygen in the presence of a catalyst, such as mesoporous manganese oxide.

The mechanism of these oxidations can vary. For instance, using t-BuOI may involve the formation of an N,N-diiodoaniline intermediate, while the NCS/DBU system likely proceeds through selective N-chlorination of the amine. This direct oxidation strategy avoids the use of nitro-aromatic precursors and offers a greener, more atom-economical approach to the azo functional group.

Both the azo and nitroso functionalities exhibit characteristic and often reversible redox behavior. The azo group in azobenzenes can undergo a reversible two-electron reduction. This property has made azobenzene derivatives promising candidates for applications in energy storage technologies, such as nonaqueous redox flow batteries, where the molecule can be repeatedly charged and discharged.

The nitroso group also has a well-defined redox chemistry. In protic media, it can undergo a two-electron reduction to the corresponding hydroxylamine. In aprotic solvents, the reduction often proceeds via a reversible one-electron transfer to generate a stable nitroso radical anion, which can be detected by techniques like cyclic voltammetry and EPR spectroscopy. This radical anion can then decay, for instance, through dimerization. The reversible nature of these redox processes is a fundamental aspect of the chemical reactivity of this compound.

Dimerization and Dissociation Mechanisms of Aromatic C-Nitroso Compounds

A distinctive feature of aromatic C-nitroso compounds is their tendency to exist in a dynamic equilibrium between a monomeric (Ar-N=O) and a dimeric form. This behavior is highly relevant to the 4-nitroso functionality in this compound. The monomeric species are typically intensely colored (green or blue), whereas the dimers, known as azodioxides, are generally colorless or pale yellow.

The dimer possesses an Ar-N(O)-N(O)-Ar structure and can exist as cis and trans isomers. The position of the monomer-dimer equilibrium is sensitive to several factors, which are summarized in the table below.

FactorFavors MonomerFavors DimerReference
StateGas PhaseSolid State
TemperatureHigh TemperaturesLow Temperatures
ConcentrationDilute SolutionConcentrated Solution
SolventOrganic SolventsAqueous Medium
SubstituentsBulky ortho-substituentsElectron-withdrawing groups

The interconversion between the two forms is a reversible process. The dissociation of the dimer into two monomer units can be induced by heating or by irradiation with UV light, particularly at cryogenic temperatures. Conversely, the monomeric form will dimerize upon cooling or removal of the light source. This reversible bond formation and cleavage makes these systems interesting models for studying solid-state reactions and potential molecular switches. The presence of electron-withdrawing groups, such as the azophenyl group in the target molecule, tends to favor the formation of the dimer in the solid state.

Transformations Involving the Methoxy (B1213986) Substituent

The methoxy group on the azobenzene backbone is a site for specific chemical transformations, primarily involving the cleavage of the ether bond.

The conversion of an aromatic methoxy group to a hydroxyl group, or O-demethylation, is a common but sometimes challenging transformation. Several reagents and conditions can be employed for this purpose, often involving harsh conditions.

Boron Tribromide (BBr₃): This is a powerful Lewis acid and a highly effective reagent for cleaving aryl methyl ethers. The reaction mechanism involves the formation of a complex between the ether oxygen and the boron atom, creating a formal positive charge on the oxygen. A bromide ion then acts as a nucleophile, attacking the methyl group via an Sₙ2 reaction to produce bromomethane (B36050) and an alkoxydibromoborane intermediate, which is subsequently hydrolyzed to yield the final phenol (B47542). Due to its high reactivity, the reaction is typically initiated at low temperatures.

Aluminum Chloride (AlCl₃): Another strong Lewis acid, AlCl₃, can also be used for O-demethylation, although it is generally less reactive than BBr₃.

Strong Brønsted Acids (HBr): Concentrated hydrobromic acid (e.g., 47% HBr) is a classic reagent for demethylation. The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. This method often requires high temperatures. Acidic concentrated lithium bromide (ACLB) has also been shown to be effective under more moderate conditions (e.g., 110 °C).

Alkyl Thiols: In a non-acidic approach, alkyl thiols can be used under basic conditions to effect O-demethylation. For example, using an odorless thiol like 1-dodecanethiol (B93513) in a high-boiling solvent such as N-methyl-2-pyrrolidone (NMP) at elevated temperatures can give high yields of the demethylated product.

Biocatalytic Demethylation: In specific biological systems, enzymes like cytochrome P450s can catalyze the regioselective O-demethylation of aromatic ethers. For instance, during the biotransformation of dinitroanisole derivatives, O-demethylation of dimethoxy-azobenzene compounds has been observed.

Reagent/MethodMechanism TypeTypical ConditionsRef.
Boron Tribromide (BBr₃)Lewis AcidLow temperature (-78°C to RT), inert solvent
47% Hydrobromic Acid (HBr)Brønsted AcidHigh temperature (~130°C)
Acidic Lithium Bromide (ACLB)Brønsted Acid/NucleophileModerate temperature (~110°C)
Alkyl Thiols / BaseNucleophilic SubstitutionHigh temperature (~130°C), polar aprotic solvent
Cytochrome P450 EnzymesBiocatalytic OxidationPhysiological conditions

N-substitution reactions can refer to the formation of the central azo bridge or subsequent modifications to the nitrogen atoms. The synthesis of azobenzenes often involves the oxidative coupling of anilines. A convenient one-step method utilizes N-chlorosuccinimide (NCS) and an organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The proposed mechanism involves the selective N-chlorination of the aniline, followed by a series of base-mediated condensation and elimination steps to form the N=N double bond.

In the context of related nitroaromatic compounds, N-substitution has been observed during reductive biotransformation pathways. For example, during the breakdown of 2,4-dinitroanisole (B92663), the formation of azo dimers is a key step. These dimers can then undergo further reactions, including N-alkylation, leading to N-methyl and N-methylene substituted products. The formation of these azo dimers is proposed to occur through the condensation of reactive nitroso intermediates with amino-containing products.

Intramolecular Rearrangements and Tautomerism

While no specific intramolecular rearrangements have been documented for this compound itself, the broader class of azobenzenes is known to exhibit important isomeric and tautomeric behaviors.

One of the most significant phenomena is azo-hydrazone tautomerism , which is prevalent in azobenzene derivatives bearing a hydroxyl group, particularly in the ortho or para position to the azo linkage. This process involves the migration of a proton between a nitrogen atom of the azo group and the oxygen atom of the hydroxyl group, resulting in an equilibrium between the azo (enol) form and the hydrazone (keto) form.

The position of this equilibrium is sensitive to several factors:

Solvent Polarity: Polar solvents tend to favor the more polar hydrazone tautomer.

Substituents: Electron-donating groups on the phenol ring and electron-withdrawing groups on the other ring can shift the equilibrium toward the hydrazone form.

pH: The protonation state can significantly influence tautomeric preference.

Although this compound lacks the requisite hydroxyl group for this specific tautomerism, understanding this behavior is crucial for the chemistry of functionalized azobenzenes. The properties and reactivity of the molecule, including its photoisomerization dynamics, can be profoundly affected by which tautomer is dominant.

Another relevant rearrangement in the broader class of related compounds is the Wallach rearrangement , where azoxybenzenes are converted to hydroxyazobenzenes in the presence of strong acid. This reaction involves the rearrangement of an oxygen atom from the azoxy group to the aromatic ring, typically at the para position.

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is employed to determine the number and type of hydrogen atoms in a molecule. For 3-Methoxy-4-nitrosoazobenzene, the ¹H NMR spectrum would be expected to provide distinct signals corresponding to the protons on the two different aromatic rings and the methoxy (B1213986) group.

The electron-donating methoxy group (-OCH₃) and the electron-withdrawing nitroso (-N=O) and azo (-N=N-) groups would exert significant substituent effects, influencing the chemical shifts (δ) of the aromatic protons. Protons ortho and para to the methoxy group would typically be shielded (shifted to a lower δ value), while those influenced by the nitroso and azo groups would be deshielded (shifted to a higher δ value). The integration of the signals would confirm the number of protons in each environment, and the coupling patterns (spin-spin splitting) would reveal the connectivity between adjacent protons, thus confirming the substitution pattern on both benzene (B151609) rings.

Despite the theoretical utility of this technique, a search of available scientific literature and spectral databases did not yield specific experimental ¹H NMR data for this compound.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal, and its chemical shift would be highly dependent on its electronic environment.

The chemical shifts of the aromatic carbons would directly correlate with the electron density at each position. The carbon atom attached to the electron-donating methoxy group would be shielded, appearing at a lower chemical shift compared to the unsubstituted benzene ring carbons. Conversely, the carbon atom bonded to the electron-withdrawing nitroso group would be significantly deshielded, appearing at a higher chemical shift. Analysis of these shifts provides insight into the electronic distribution across the molecule, which is a key determinant of its chemical reactivity.

A review of scientific databases indicates that experimental ¹³C NMR spectral data for this compound are not publicly available.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FTIR and Raman, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to particular functional groups. For this compound, the FTIR spectrum would be expected to show characteristic peaks for:

N=O stretch of the nitroso group, typically appearing in the 1500-1620 cm⁻¹ region.

N=N stretch of the azo group, which is often weak or inactive in the infrared spectrum for symmetrical trans-azobenzenes but may show a weak band around 1400-1450 cm⁻¹.

C-O stretch of the methoxy group, with a strong absorption band typically found in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

Aromatic C=C stretches , which appear in the 1450-1600 cm⁻¹ region.

Aromatic C-H bends , which provide information about the substitution pattern of the benzene rings, appearing in the 690-900 cm⁻¹ range.

Specific experimental FTIR data for this compound could not be located in a search of the available literature.

Raman spectroscopy is a complementary technique to FTIR that also probes molecular vibrations. It is particularly sensitive to non-polar bonds. For this compound, Raman spectroscopy would be especially useful for identifying the N=N stretching vibration of the central azo linkage, which is often strong in the Raman spectrum even when it is weak in the FTIR spectrum. The N=O stretch of the nitroso group would also be observable. This technique provides a valuable fingerprint of the molecule, confirming the presence and electronic environment of the key chromophoric groups.

A search of scientific literature and spectral databases did not yield any experimental Raman spectra for this compound.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (C₁₃H₁₁N₃O₃), high-resolution mass spectrometry would be used to confirm its exact molecular mass of 257.0800 g/mol .

Upon ionization in the mass spectrometer, the molecular ion ([M]⁺) would undergo fragmentation. The analysis of the resulting fragment ions provides a roadmap of the molecule's structure. Expected fragmentation pathways would include:

Cleavage of the C-N bonds adjacent to the azo group, leading to fragments corresponding to the substituted phenyl rings.

Loss of the nitroso group (•NO).

Loss of a methyl radical (•CH₃) from the methoxy group, followed by loss of carbon monoxide (CO).

Cleavage of the Ar-N bonds.

The resulting mass spectrum, with its specific pattern of parent and fragment ions, serves as a molecular fingerprint for identification.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the precise determination of the elemental composition of a molecule by measuring its mass with high accuracy. For this compound, with a molecular formula of C₁₃H₁₁N₃O₃, the monoisotopic mass is calculated to be 257.080041 g/mol . HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, can measure this mass with errors in the parts-per-million (ppm) range. This high level of accuracy allows for the confident differentiation of compounds with the same nominal mass but different elemental formulas.

The accurate mass measurement provided by HRMS is critical in the identification of unknown compounds and in the confirmation of synthesized products. For instance, in the study of complex mixtures or reaction products, the ability to obtain an exact mass enables the proposal of a unique molecular formula, significantly narrowing down the possibilities for the compound's identity.

Table 1: Mass Spectrometry Data for this compound

ParameterValueReference
Molecular FormulaC₁₃H₁₁N₃O₃
Average Mass257.249 g/mol
Monoisotopic Mass257.080041 g/mol

Quadrupole Time-of-Flight Mass Spectrometry (Q-ToF-MS) in Metabolite Identification

Quadrupole Time-of-Flight Mass Spectrometry (Q-ToF-MS) is a powerful hybrid mass spectrometry technique that combines the selectivity of a quadrupole mass filter with the high mass resolution and accuracy of a time-of-flight mass analyzer. This combination is particularly advantageous for the identification of metabolites in complex biological matrices.

While specific metabolite identification studies for this compound are not extensively detailed in the provided results, the application of Q-ToF-MS in the analysis of related azo compounds and their biotransformation products highlights its utility. For example, in studies of the environmental fate of azo dyes, Q-ToF-MS has been instrumental in identifying various transformation products, including hydroxylated and demethylated species. The instrument's ability to perform tandem mass spectrometry (MS/MS) allows for the fragmentation of a selected precursor ion, providing structural information that is crucial for the definitive identification of metabolites. The high mass accuracy of both the precursor and fragment ions in Q-ToF-MS analysis provides a high degree of confidence in the proposed metabolite structures.

Electronic Absorption Spectroscopy (UV-Vis) for Conjugation Systems and Electronic Transitions

Electronic Absorption Spectroscopy, commonly known as UV-Vis spectroscopy, provides valuable information about the electronic structure of molecules by measuring the absorption of ultraviolet and visible light. For a molecule like this compound, which possesses an extended conjugated system encompassing the two aromatic rings and the azo bridge, UV-Vis spectroscopy is particularly informative.

The absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals (typically bonding or non-bonding orbitals) to higher energy molecular orbitals (antibonding orbitals). In conjugated systems, the most significant electronic transitions are typically π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The presence of the nitroso and methoxy groups can also lead to n → π* transitions, involving the excitation of a non-bonding electron from the oxygen or nitrogen atoms.

The wavelength of maximum absorption (λmax) is indicative of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The extensive conjugation in this compound is expected to result in absorption bands in the visible region of the electromagnetic spectrum, contributing to its color. The position and intensity of these absorption bands are sensitive to the molecular environment, including solvent polarity.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.

While a specific crystal structure for this compound was not found in the search results, the crystal structures of related methoxy- and nitro-substituted aromatic compounds have been reported. These studies reveal important structural features, such as the planarity or deviation from planarity of the aromatic rings and the nature of intermolecular forces like hydrogen bonding and π-π stacking. For instance, in a related compound, 3-methoxy-4-(4-nitrobenzyloxy)benzaldehyde, the dihedral angle between the two benzene rings was found to be 4.95 (8)°. Such information is crucial for understanding how the molecules pack in the solid state and can influence physical properties like melting point and solubility. Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule from first principles.

Density Functional Theory (DFT) for Electronic and Structural Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 3-Methoxy-4-nitrosoazobenzene, DFT calculations would be employed to predict its three-dimensional geometry, bond lengths, bond angles, and electronic properties. Functionals such as B3LYP or PBE, combined with appropriate basis sets (e.g., 6-31G* or larger), would be used to solve the Kohn-Sham equations for the molecule, providing insights into its stability and electronic configuration.

Semi-Empirical Methods for Computational Efficiency

Semi-empirical methods, such as AM1 or PM3, offer a computationally less expensive alternative to ab initio methods like DFT. These methods use parameters derived from experimental data to simplify calculations, making them suitable for larger molecules or for preliminary, high-throughput computational screening. While less accurate than DFT, they can provide useful initial approximations of molecular properties and geometries for a compound like this compound.

Molecular Orbital Analysis

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule and is crucial for predicting chemical reactivity.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. wuxiapptec.com For this compound, analysis of the spatial distribution of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack.

Charge Distribution and Electrostatic Potential Maps

An electrostatic potential (ESP) map illustrates the charge distribution within a molecule, providing a guide to its reactive behavior. youtube.com The ESP map would reveal regions of positive and negative potential on the van der Waals surface of this compound. Red-colored regions indicate electron-rich areas (negative potential) susceptible to electrophilic attack, while blue regions show electron-poor areas (positive potential) that are attractive to nucleophiles. youtube.comresearchgate.net

Reaction Pathway Modeling and Transition State Analysis

Computational modeling can be used to explore potential chemical reactions involving a molecule, identifying the most likely transformation routes. This involves mapping the potential energy surface of a reaction to locate reactants, products, and the transition states that connect them. pnas.org For this compound, this analysis could, for example, elucidate the mechanisms of its formation from precursors or its subsequent reduction or transformation pathways. nih.govdtic.milresearchgate.netresearchgate.net Identifying the structure and energy of transition states is key to understanding reaction kinetics and mechanisms. pnas.org

Structure-Reactivity Relationship Studies via Computational Descriptors

Computational analysis provides significant theoretical insight into the electronic structure and properties of substituted azobenzenes like this compound. mdpi.comnih.govresearchgate.net The study of structure-property relationships in these molecules is crucial for understanding their behavior, particularly for applications such as molecular switches. nih.gov Density Functional Theory (DFT) calculations are a key tool in this area, used to explore electronic properties through analyses of the molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs). nih.gov

The reactivity of a compound is closely linked to its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are key indicators of a compound's ability to donate or accept electrons in a reaction. aun.edu.eg The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

In substituted azobenzenes, the nature and position of substituents on the phenyl rings significantly govern their spectroscopic and isomerization characteristics. mdpi.com For instance, the presence of an electron-donating methoxy (B1213986) group can induce modest changes in the absorption spectrum for both E and Z isomers. mdpi.comnih.gov Computational studies have confirmed that introducing electron-directing substituents affects the energy levels of the frontier orbitals. mdpi.com For related dimethoxybenzene derivatives, computational analyses have been used to understand how substituents like methoxy and bromo groups influence electronic properties and intermolecular interactions, which is vital for their potential applications. nih.gov

Table 1: Representative Computational Descriptors for Aromatic Compounds

Descriptor Significance
HOMO Energy Indicates the molecule's capacity to donate an electron.
LUMO Energy Indicates the molecule's capacity to accept an electron.
HOMO-LUMO Gap Relates to the chemical reactivity and kinetic stability of the molecule.
Ionization Potential The energy required to remove an electron from a molecule.
Electron Affinity The energy released when an electron is added to a molecule.
Electronegativity A measure of the atom's ability to attract shared electrons.
Hardness Measures the resistance to change in electron distribution.

| Softness | The reciprocal of hardness, indicating higher reactivity. |

This table is representative and illustrates the types of descriptors used in computational studies of similar compounds.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules, including conformational changes and intermolecular interactions. volkamerlab.org These simulations provide insights into how molecules like this compound might behave over time, revealing information about their flexibility, stability, and interactions with their environment. researchgate.net

Conformational Analysis: Azobenzenes are known for their ability to undergo photoisomerization between the more stable trans (E) and the metastable cis (Z) isomers. rochester.edu MD simulations can be employed to explore the potential energy surfaces of these isomers and the energy barriers for isomerization. rochester.edu In studies of similar photoswitchable molecules, MD simulations have been used to generate thousands of thermally accessible structures, which can then be used for more accurate calculations of properties like UV-vis spectra. chemrxiv.org This approach is particularly important for flexible molecules, such as ortho-substituted azobenzenes, to account for their structural diversity. chemrxiv.org For other complex molecular systems, MD simulations have been used to investigate significant conformational transitions, such as the formation of new clefts or binding pockets in enzymes, by tracking the movement of specific loops and residues over the simulation time. semanticscholar.org

Intermolecular Interactions: MD simulations are also instrumental in analyzing the intermolecular forces that govern how molecules interact with each other. These interactions, such as hydrogen bonds and van der Waals forces, are crucial for understanding the properties of materials in the solid state and in solution. jmcs.org.mxmdpi.com For instance, in crystal structures of related compounds, intermolecular hydrogen bonds, such as N–H···O and C–H···O interactions, play a significant role in stabilizing the crystal packing. mdpi.com Hirshfeld surface analysis, often used in conjunction with crystallographic data, can elucidate these intermolecular interactions. nih.gov MD simulations can dynamically model these interactions, providing a more detailed picture of their strength and temporal evolution, which is critical for understanding everything from crystal packing to ligand-protein binding. researchgate.netjmcs.org.mx The root-mean-square deviation (RMSD) is a common metric calculated from MD trajectories to assess the stability of a molecule's conformation and its interactions within a complex over time. volkamerlab.org

Environmental Fate and Degradation Pathways Mechanistic Studies

Abiotic Transformation Mechanisms in Environmental Media

Abiotic degradation involves chemical and physical processes that occur without the intervention of microorganisms. For 3-Methoxy-4-nitrosoazobenzene, key abiotic pathways include photolysis, hydrolysis, and chemical reduction.

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. pharmaguideline.com This process can significantly affect the fate of chemicals in surface waters and on soil surfaces. For aromatic nitroso and azo compounds, photolysis can lead to a variety of transformations.

The nitroso group (–N=O) is known to be photoreactive. Upon absorption of UV light, the C–N bond can undergo cleavage, leading to the formation of radical species. archive.org Similarly, the azo bond (–N=N–) in azobenzene (B91143) derivatives can undergo photo-isomerization from the more stable trans-isomer to the cis-isomer, which may alter its reactivity and subsequent degradation. researchgate.net In some cases, unstable nitroso compounds generated during the photolysis of related nitroaromatic compounds can dimerize to form azobenzene derivatives. researchgate.net

In aqueous solutions, the photolysis of nitrosamines, which contain the N-nitroso group, has been shown to be an efficient degradation method, breaking them down into parent amines and nitrogen gas (N₂) or nitrous oxide (N₂O). nih.gov While this compound is not a nitrosamine, the photoreactivity of the nitroso group is a key consideration. The degradation process is influenced by factors such as the presence of other substances that can act as photosensitizers or quenchers. pharmaguideline.com

Table 1: Potential Photolytic Transformation Products of this compound

Precursor Compound Potential Transformation Products Reaction Type
This compound 3-Methoxy-4-nitrophenol, Aniline (B41778), Phenol (B47542), Nitrogen Gas Photochemical cleavage and rearrangement

Note: This table is based on established photochemical principles for related functional groups, as direct experimental data for this compound is limited.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The stability of this compound towards hydrolysis depends on the reactivity of its functional groups with water under ambient environmental pH and temperature conditions.

In anoxic (oxygen-depleted) environments, such as deep sediments and groundwater, chemical reduction becomes a critical transformation pathway. Azo compounds are susceptible to reduction, where the azo bond is cleaved. canada.ca This process can be facilitated by various reducing agents present in the environment, such as ferrous iron (Fe²⁺) or sulfide (B99878) minerals.

For this compound, both the azo and the nitroso groups are readily reducible. The reduction of the azo bond typically proceeds via a hydrazo intermediate (–NH-NH–) to form two separate aromatic amines. researchgate.net The nitroso group (–N=O) can be reduced to a hydroxylamino group (–NHOH) and subsequently to an amino group (–NH₂).

Studies on related aromatic nitro compounds have shown that they can be reductively coupled to form azo compounds using reducing systems like iron-based reagents. researchgate.net Conversely, under strongly reducing conditions, the azo linkage can be cleaved. jrespharm.com Therefore, in anoxic environments, this compound is expected to be reduced to a mixture of aromatic amines.

Table 2: Potential Chemical Reduction Products in Anoxic Environments

Functional Group Reducing Conditions Primary Products
Azo (–N=N–) Anoxic/Reducing Aniline and 3-Methoxy-4-nitrosoaniline (initial cleavage)
Nitroso (–N=O) Anoxic/Reducing 3-Methoxy-4-aminoazobenzene (B1195087)

Biotransformation Mechanisms in Environmental Systems

Microorganisms play a crucial role in the degradation of organic pollutants. The biotransformation of this compound is highly dependent on the presence or absence of oxygen.

Under aerobic (oxygen-rich) conditions, the degradation of many azo dyes is often slow and incomplete. nih.gov While some bacteria are capable of degrading aromatic compounds, the azo bond is electron-deficient and thus resistant to attack by oxygenases, which are key enzymes in aerobic degradation. plos.org

Studies on related compounds like N-Methyl-4-nitroaniline have shown that aerobic degradation can be initiated by N-demethylation, followed by monooxygenation and oxidative deamination. plos.org For this compound, initial aerobic transformations might involve modification of the substituents, such as O-demethylation of the methoxy (B1213986) group, before any cleavage of the core azo structure occurs. nih.gov However, complete mineralization (the complete breakdown to carbon dioxide, water, and inorganic compounds) of azo dyes under aerobic conditions is considered to be a slow process. csic.es Often, degradation ceases after initial transformation steps.

In contrast to aerobic conditions, anaerobic environments are highly conducive to the degradation of azo compounds. canada.ca Microorganisms under anaerobic conditions utilize the azo compound as an electron acceptor, leading to the reductive cleavage of the azo bond. This is a well-documented pathway for a wide range of azo dyes. canada.cascirp.org

The anaerobic biotransformation of this compound would primarily involve the reduction of both the nitroso and the azo groups. The process is catalyzed by non-specific microbial enzymes like azoreductases. nih.gov The cleavage of the azo bond breaks the molecule into smaller aromatic amines. For this compound, this would result in the formation of aniline and a substituted diamine.

Table 3: Key Reactions in Anaerobic Biotransformation

Reaction Description Resulting Products
Azoreduction Reductive cleavage of the –N=N– bond. Aromatic amines (e.g., Aniline, 3-Methoxy-4-aminoaniline)
Nitroreduction Reduction of the –N=O group to –NH₂. Amino-substituted azobenzene
Dimerization Coupling of reactive intermediates (e.g., nitroso and amino groups). Azo-dimers (as seen with related compounds like DNAN) researchgate.netnih.gov

Identification and Mechanistic Elucidation of Environmental Metabolites

The environmental transformation of this compound can lead to a variety of metabolites through several key reactions, primarily driven by microbial activity under different environmental conditions. While specific studies on this compound are not extensively documented in publicly available literature, the degradation pathways can be inferred from research on structurally similar compounds, such as other substituted azobenzenes and nitroaromatics. The principal transformation products likely include azo dimers and O-demethylated derivatives.

Azo Dimers:

Under anaerobic conditions, which are common in sediments and some soil environments, nitroaromatic compounds are subject to reductive transformations. The nitroso group (-NO) of this compound is an intermediate in the reduction of a nitro group (-NO2) to an amine (-NH2). This highly reactive nitroso functional group can undergo condensation reactions with amino intermediates that may be present in the environment or formed from the reduction of other nitroaromatic pollutants. This coupling leads to the formation of larger, more complex molecules known as azo dimers.

Research on the biotransformation of 2,4-dinitroanisole (B92663) (DNAN), a compound also featuring methoxy and nitro-functional groups on a benzene (B151609) ring, provides a strong model for the likely fate of this compound. In anaerobic soil and sludge, DNAN has been shown to form various azo dimers through the coupling of its transformation intermediates. dtic.milnih.govresearchgate.net For instance, a nitroso intermediate can react with an amino-containing compound to form an azo bond, a reaction utilized in the synthesis of some azo dyes under reducing conditions. researchgate.net One such product identified in DNAN studies is 2,4'-dimethoxy-4-nitro-3'-nitroso-azobenzene. dtic.milresearchgate.net This suggests that this compound could dimerize or cross-couple with other aromatic amines in the environment.

The general mechanism for the formation of an azo dimer from a nitroso-containing compound is as follows:

Reduction: The nitroso group of one molecule of this compound can be reduced to a hydroxylamine (B1172632) or an amine.

Condensation: The reactive nitroso group of a second molecule can then condense with the newly formed amino group of the first, eliminating a water molecule to form a new azo bond, thus creating a dimer.

A hypothetical azo dimer formed from this compound could have the following structure:

ReactantProposed Dimer Structure
2 x this compound(Structure of a hypothetical dimer)

O-demethylated Products:

Another significant biotransformation pathway for aromatic compounds containing methoxy (-OCH3) groups is O-demethylation. This reaction, often microbially mediated, involves the removal of the methyl group, converting the methoxy ether into a hydroxyl group (-OH). This process has been observed in the anaerobic degradation of DNAN, leading to the formation of hydroxylated azo-dimers. nih.gov For example, the transformation of 3,3'-diamino-4,4'-dimethoxy-azobenzene to 3,3'-diamino-4-hydroxy-4'-methoxy-azobenzene has been reported. nih.gov

The O-demethylation of this compound would result in the formation of 3-Hydroxy-4-nitrosoazobenzene. This reaction increases the polarity of the molecule and can significantly alter its subsequent environmental fate and toxicity. In some cases, O-demethylation can be a precursor to further degradation, including ring cleavage.

Parent CompoundO-demethylated Product
This compound3-Hydroxy-4-nitrosoazobenzene

Mechanistic Models for Environmental Persistence and Transformation Kinetics

The degradation kinetics of azo dyes in aquatic environments, particularly through processes like photocatalysis, are often described using the Langmuir-Hinshelwood (L-H) model. conicet.gov.arresearchgate.net This model is frequently applied to heterogeneous catalytic systems, such as the TiO2-assisted photodegradation of organic pollutants. The L-H model relates the initial rate of reaction (r₀) to the concentration of the substrate (C) and is given by:

r₀ = (k * K * C) / (1 + K * C)

Where:

k is the reaction rate constant.

K is the adsorption coefficient of the reactant onto the catalyst surface.

At low substrate concentrations, the equation simplifies to a pseudo-first-order kinetic model, where the degradation rate is directly proportional to the concentration of the pollutant. researchgate.net This is a common approximation for the degradation of many azo dyes under specific conditions. researchgate.netresearchgate.net

The environmental persistence of this compound will be influenced by several factors:

Redox Conditions: Under anaerobic conditions, the reductive cleavage of the azo bond and the reduction of the nitroso group are likely to be the primary degradation pathways. conicet.gov.ar The rate of these reactions will depend on the availability of electron donors and the microbial consortia present.

Presence of Co-contaminants: The formation of azo dimers is a coupling reaction, meaning its rate will depend on the concentration of other reactive intermediates, such as aromatic amines, in the environment.

Sunlight/UV Radiation: Photodegradation can be a significant transformation pathway for azobenzenes. However, the high stability of many azo dyes to light suggests that this process may be slow for this compound in the absence of a photocatalyst. canada.ca

Soil/Sediment Composition: The organic carbon content of soil can influence the rate of reductive transformations by providing a source of electron equivalents. nih.gov Adsorption to soil and sediment particles can also affect the bioavailability and degradation rate of the compound.

The following table summarizes the key factors influencing the environmental transformation kinetics of compounds structurally related to this compound.

FactorInfluence on Transformation KineticsRelevant Processes
Oxygen Availability Anaerobic conditions generally favor reductive degradation pathways.Reductive cleavage of the azo bond, reduction of the nitroso group.
Microbial Activity The presence of specific microbial enzymes is crucial for biotransformation.O-demethylation, nitroreduction, azo bond cleavage.
pH Can affect both microbial activity and the rates of abiotic reactions.Fenton reactions, hydrolysis (though generally not significant for azo dyes). conicet.gov.arcanada.ca
Light Intensity Important for photodegradation pathways.Photoisomerization, photocatalytic degradation.
Temperature Affects the rates of both biotic and abiotic reactions.General increase in reaction rates with temperature, within biological limits.

Applications in Non Biological Functional Materials and Technologies

Utilization in Advanced Optical Materials

The photoresponsive nature of the azobenzene (B91143) unit is central to its potential use in advanced optical materials. This includes applications in optical switching, data storage, and nonlinear optics, all of which rely on the interaction of the molecule with light.

Azobenzene and its derivatives are well-known for their ability to undergo reversible photoisomerization. The thermodynamically more stable trans isomer can be converted to the metastable cis isomer upon irradiation with light of a suitable wavelength, typically in the UV range. The reverse transformation from cis to trans can be triggered by visible light or by thermal relaxation. This reversible switching between two distinct geometric and electronic states forms the basis for its application in optical switches and high-density optical data storage.

The introduction of substituents onto the azobenzene rings can significantly influence the photoisomerization process. For instance, the presence of electron-donating groups, such as a methoxy (B1213986) group, can shift the absorption bands of the molecule. In the case of 3-Methoxy-4-nitrosoazobenzene, the interplay between the methoxy and nitroso groups is expected to modulate the wavelengths required for isomerization and the stability of the respective isomers. This tunability is a key aspect in designing materials for specific optical applications. While specific studies on the photoisomerization kinetics of this compound are not widely available, the general principles of azobenzene chemistry suggest its potential as a photoswitchable molecule for data storage and optical switching devices. chemicalbook.com

Organic molecules with significant nonlinear optical (NLO) properties are of great interest for applications in photonics and optoelectronics, including optical switching and data storage. researchgate.net Materials with a large third-order NLO susceptibility (χ(3)) are particularly sought after. The NLO response in organic molecules often arises from the delocalization of π-electrons within a conjugated system, especially in molecules possessing electron-donating and electron-accepting groups. google.com

This compound possesses a structure conducive to NLO activity. The extended π-conjugated system of the azobenzene core, coupled with the electron-donating methoxy group and the electron-withdrawing nitroso group, creates a "push-pull" electronic structure. This asymmetry can lead to a significant intramolecular charge transfer upon excitation, which is a key factor for a large NLO response. google.com While experimental data on the NLO properties of this compound are not readily found in the literature, studies on similar organic molecules with donor-acceptor functionalities suggest its potential as an NLO material. researchgate.net

Table 1: Comparison of Third-Order NLO Parameters for Related Organic Molecules

Compound n₂ (cm²/W) β (cm/W) χ⁽³⁾ (esu) Reference
4-Chloro-2-((phenylimino)methyl)phenol 3.84 x 10⁻⁸ 2.11 x 10⁻⁴ 4.07 x 10⁻⁶

This table presents data for structurally related compounds to illustrate the range of NLO properties in similar molecular systems, as direct data for this compound is not available.

Integration into Functional Dyes and Pigments (Materials Science Perspective)

Azo compounds constitute the largest and most versatile class of synthetic dyes. Their color arises from the azo (-N=N-) chromophore and the extended conjugation across the aromatic rings. The perceived color can be fine-tuned by the introduction of various auxochromes (e.g., -OH, -NH₂, -OCH₃) and other functional groups on the phenyl rings.

This compound, containing both the azo group and a nitroso group (-N=O), which also acts as a chromophore, is inherently a colored compound. The methoxy group serves as an auxochrome, which can modify and enhance the color. The synthesis of azo dyes often involves the coupling of diazonium salts with activated aromatic compounds. Alternatively, reductive coupling of aromatic nitro compounds can also yield azo derivatives. researchgate.net Notably, a related compound, 2,4'-dimethoxy-4-nitro-3'nitroso-azobenzene, has been identified as a dimer formed during the reduction of 2,4-dinitroanisole (B92663) (DNAN), highlighting a potential formation pathway for such structures. researchgate.net

From a materials science perspective, the integration of such a dye into a polymer matrix or onto a surface can impart specific coloration. Furthermore, the properties of the dye can be harnessed for functional applications beyond simple coloring, such as in smart textiles or sensors where a color change is induced by an external stimulus.

Role in Energy Storage Systems Based on Redox Properties

The search for new materials for energy storage is a critical area of research. Azobenzenes have emerged as promising candidates for applications in energy storage, primarily due to their reversible redox properties. chemicalbook.com This has led to their investigation in systems like redox-flow batteries (RFBs) and for molecular organic solar thermal (MOST) energy storage. chemicalbook.com

In the context of RFBs, the ability of a molecule to undergo reversible oxidation and reduction is key. Azobenzenes can be classified into two types based on their electrochemical behavior: benzenoid-type and quinoid-type. chemicalbook.com Benzenoid-type azobenzenes are known for their reversible reduction, making them suitable as anolyte materials in RFBs. chemicalbook.com Quinoid-type azobenzenes, which typically have hydroxyl or amino groups in the para positions, can undergo reversible two-electron oxidation to a stable quinoidal structure. chemicalbook.com

The structure of this compound, with its methoxy and nitroso groups, would determine its specific redox behavior. The nitroso group is known to be electrochemically active. While specific studies on the application of this compound in energy storage are not available, the general redox activity of azobenzenes and nitrosoaromatics suggests that it could potentially serve as a redox-active material. chemicalbook.com Further research would be needed to determine its redox potentials, stability, and suitability for energy storage devices.

Development of Chemo-responsive and Smart Materials

Smart materials are designed to respond to external stimuli, such as light, pH, or the presence of a specific chemical species, in a controlled and reversible manner. The photoisomerization of azobenzenes, as discussed earlier, is a prime example of a photo-responsive system. chemicalbook.com This property can be harnessed to create materials that change their shape, color, or surface properties upon light irradiation.

Furthermore, the presence of the nitroso group and the methoxy group could impart chemo-responsive properties to this compound. For example, the lone pair of electrons on the oxygen of the methoxy group and the nitrogen and oxygen atoms of the nitroso group could interact with metal ions or other chemical species, leading to a detectable change in the molecule's absorption spectrum (i.e., a color change). This could form the basis for a chemo-responsive sensor. While specific examples involving this compound are not documented, the principles of molecular recognition and host-guest chemistry suggest this as a plausible area of application.

Table 2: Physical and Chemical Properties of this compound

Property Value Source
CAS Number 80830-32-6
Molecular Formula C₁₃H₁₁N₃O₂
Molecular Weight 241.25 g/mol
Boiling Point 416.1°C at 760 mmHg
Density 1.19 g/cm³

Future Research Directions and Unexplored Avenues

Development of Novel Green Synthetic Strategies

The synthesis of azobenzene (B91143) derivatives often relies on classical organic reactions that may involve hazardous reagents or produce significant waste. A key future direction is the development of green, sustainable synthetic routes to 3-Methoxy-4-nitrosoazobenzene.

Current research in organic synthesis highlights several promising avenues. Mechanochemistry, which uses mechanical force to induce reactions, often in the absence of solvents, presents a viable alternative to traditional solution-phase synthesis. beilstein-journals.org The application of mechanochemical C-H bond halogenation to unsymmetrically substituted azobenzenes suggests that similar direct functionalization strategies could be explored. beilstein-journals.org Furthermore, the use of novel heterogeneous catalysts, such as nanomaterials or metal-organic frameworks (MOFs), could offer high efficiency, selectivity, and recyclability, minimizing the environmental footprint. nih.govrsc.org Research into nanohybrid MOFs and zinc-based boron nitride catalysts for synthesizing nitrogen-containing heterocycles demonstrates the potential of these advanced materials. nih.govnih.gov Future studies should aim to adapt these green methodologies, including the use of water as a solvent or microwave-assisted synthesis, to produce this compound efficiently and sustainably. mdpi.comresearchgate.net

In-depth Mechanistic Studies of Complex Transformations

The defining characteristic of azobenzenes is their ability to undergo reversible trans-cis (or E/Z) isomerization when exposed to light or heat. researchgate.net This photochromic behavior is the basis for their application as molecular switches. researchgate.net However, the precise mechanism and kinetics of this transformation are highly sensitive to the nature and position of substituents on the aromatic rings. acs.org

For this compound, the electronic interplay between the meta-methoxy group and the para-nitroso group likely has a profound effect on the isomerization process. Future research must focus on detailed kinetic and mechanistic studies to unravel these complexities. It has been shown that electron-donating groups, like methoxy (B1213986), can influence the energy barrier of the isomerization pathway. acs.orgnih.gov In-depth studies using techniques like flash photolysis could determine the thermal and photochemical isomerization rates and the stability of the cis isomer. researchgate.net Furthermore, investigating the isomerization mechanism—whether it proceeds via rotation around the N=N bond or an inversion mechanism at one of the nitrogen atoms—is critical. researchgate.netacs.org Recent studies have also shown that gold nanoparticles can catalyze the thermal Z-E isomerization of substituted azobenzenes, an avenue that could be explored for this specific compound to control its switching behavior. rsc.org

Advanced Computational Modeling for Predictive Understanding

Computational chemistry provides a powerful tool for predicting molecular properties and guiding experimental research. researchgate.net While extensive computational work has been done on parent azobenzene and other derivatives, this compound remains a candidate for thorough theoretical investigation. acs.orgnih.gov Future modeling efforts should focus on several key areas.

Advanced ab initio and Density Functional Theory (DFT) calculations can be employed to construct detailed potential energy surfaces for the ground and excited states during isomerization. acs.orgrsc.org This would clarify the preferred isomerization pathway (rotation vs. inversion) and calculate the associated energy barriers, providing a theoretical basis for experimentally observed kinetics. acs.org Furthermore, simulations can predict key photophysical properties, such as the absorption wavelengths (λmax) of the trans and cis isomers, which is crucial for designing light-activated applications. chemrxiv.org Modeling can also elucidate the electronic structure, molecular electrostatic potential surfaces, and frontier molecular orbitals (HOMO-LUMO), revealing how the methoxy and nitroso substituents modulate the compound's reactivity and intermolecular interactions. nih.govmdpi.com An integrated approach, where computational simulations of spectra (e.g., X-ray Absorption Near Edge Structure, XANES) are compared with experimental data, can validate the computational models and provide a one-to-one correspondence between structure and spectral features. mdpi.com

Table 1: Proposed Targets for Future Computational Studies on this compound

Computational MethodTarget PropertyScientific Goal
DFT / TD-DFTAbsorption Spectra (λmax)Predict the optimal wavelengths for trans→cis and cis→trans photoswitching.
DFT with IEFPCMSolvatochromismModel how the absorption spectra shift in different solvent environments. mdpi.com
Ab initio methodsIsomerization Energy Barrier (ΔG‡)Calculate the activation energy for thermal cis→trans relaxation to predict isomer stability. chemrxiv.org
NBO/MEPS AnalysisElectronic StructureQuantify the electron-donating/withdrawing effects of substituents and predict sites for intermolecular interactions. mdpi.com
Biased Molecular DynamicsIsomerization PathwaySimulate the full atomistic trajectory of the photoisomerization event to distinguish between inversion and rotation mechanisms. rsc.org

Exploration of New Applications in Emerging Materials Science Fields

The true potential of this compound lies in its application as a functional molecular unit in advanced materials. researchgate.netchemrxiv.org Materials science is a multidisciplinary field focused on discovering and designing new materials with specific properties for various applications, including electronics, aerospace, and energy. tescan.comaprcomposites.com.au The photoswitchable nature of azobenzenes makes them ideal candidates for creating "smart" materials that respond to external light stimuli.

Future research should explore the incorporation of this compound into polymer backbones or as side-chains to create light-responsive materials. chemrxiv.org Such materials could find use in areas like data storage, microfabrication, robotics, and the development of soft actuators. researchgate.net The specific substitution pattern may impart unique liquid crystalline properties, making it a candidate for new display technologies or sensors. The electronic asymmetry induced by the donor-acceptor substituents could also lead to significant nonlinear optical (NLO) properties, which are valuable for applications in photonics and optical computing. By understanding its fundamental properties, this molecule could be strategically employed in the development of next-generation functional materials. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis routes for 3-Methoxy-4-nitrosoazobenzene?

  • Methodology : Synthesis typically involves diazotization and coupling reactions.

Nitroso Group Introduction : Start with 3-methoxy-4-nitroazobenzene. Reduce the nitro group (-NO₂) to nitroso (-NO) using zinc dust in acidic conditions (e.g., HCl or acetic acid) at controlled temperatures (0–5°C) to prevent over-reduction to amines .

Azo Coupling : Alternatively, prepare the azo backbone by coupling diazonium salts (e.g., from 3-methoxyaniline) with nitrosobenzene derivatives. Optimize pH (4–6) and temperature (0–10°C) to stabilize the nitroso intermediate .

Purification : Recrystallize from ethanol or dichloromethane to isolate pure product, as demonstrated in analogous nitroso compound syntheses .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodology :

  • Storage : Store under inert atmosphere (argon/nitrogen) at –20°C in amber glass vials to prevent photodegradation of the nitroso and azo groups .
  • Handling : Use gloveboxes or fume hoods with local exhaust ventilation. Avoid contact with reducing agents or strong acids to prevent decomposition into hazardous byproducts (e.g., aryl amines or nitric oxide) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodology :

  • Multi-Technique Validation : Combine high-resolution mass spectrometry (HRMS) for molecular formula confirmation (e.g., C₁₃H₁₁N₃O₂ requires exact mass 241.0851) with ¹H/¹³C NMR to assign substituent positions. For example, the methoxy group (–OCH₃) typically shows a singlet at ~3.8 ppm in ¹H NMR .
  • Elemental Analysis : Cross-check experimental C/H/N ratios (e.g., theoretical: C 64.73%, H 4.58%, N 17.42%) with observed values to validate purity .
  • Contradiction Management : If unexpected peaks arise (e.g., due to tautomerism or impurities), employ column chromatography (silica gel, ethyl acetate/hexane) for further purification .

Q. What experimental strategies optimize the regioselective synthesis of this compound?

  • Methodology :

  • Directed Metalation : Use directing groups (e.g., methoxy) to control nitroso placement. For example, lithiation of 3-methoxyazobenzene followed by trapping with nitroso sources (e.g., isoamyl nitrite) can enhance regioselectivity .
  • Protection/Deprotection : Temporarily protect reactive sites (e.g., silyl ethers for hydroxyl groups) during nitrosation to avoid side reactions .
  • Kinetic Control : Conduct reactions at low temperatures (–10°C) to favor nitroso formation over competing pathways like oxidation to nitro groups .

Q. How do solvent and temperature variations affect the stability of this compound in reaction matrices?

  • Methodology :

  • Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) stabilize nitroso intermediates but may promote decomposition at elevated temperatures. Non-polar solvents (toluene) are preferable for high-temperature reactions .
  • Thermal Analysis : Use differential scanning calorimetry (DSC) to identify decomposition thresholds (>120°C). For long-term stability, maintain reactions below 40°C .
  • pH Monitoring : Neutral to slightly acidic conditions (pH 5–7) minimize nitroso group disproportionation into nitro and hydroxylamine derivatives .

Data Contradictions and Mitigation

  • Recrystallization Discrepancies : uses ethanol, while other methods suggest dichloromethane. Ethanol is ideal for polar nitroso compounds, but mixed solvents (ethanol/water) may improve yield .
  • Nitrosation vs. Nitration : Conflicting protocols for nitroso introduction (e.g., HNO₃ vs. Zn/HCl) require validation via TLC or in-situ IR to confirm intermediate formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.